Ethyl 2-amino-5,5,5-trifluoropentanoate
CAS No.: 1260582-75-9
Cat. No.: VC5412408
Molecular Formula: C7H12F3NO2
Molecular Weight: 199.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260582-75-9 |
|---|---|
| Molecular Formula | C7H12F3NO2 |
| Molecular Weight | 199.173 |
| IUPAC Name | ethyl 2-amino-5,5,5-trifluoropentanoate |
| Standard InChI | InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3 |
| Standard InChI Key | MZXWLIZWWJYYOP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-amino-5,5,5-trifluoropentanoate belongs to the class of fluorinated amino acids, distinguished by the presence of three fluorine atoms on the terminal carbon () of its pentanoate chain. The compound features a chiral center at the second carbon, resulting in enantiomeric forms (- and -configurations) that exhibit distinct biological activities. The ethyl ester group at the carboxyl terminus contributes to its solubility in organic solvents such as ethanol and dichloromethane, while the amino group enables participation in peptide bond formation and enzymatic interactions .
The structural formula is represented as:
This configuration aligns with its IUPAC name, ethyl (2R/S)-2-amino-5,5,5-trifluoropentanoate.
Physicochemical Characteristics
Key physicochemical properties include:
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Solubility: Highly soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and moderately soluble in ethanol .
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Stability: Stable under standard laboratory conditions but susceptible to hydrolysis under strongly acidic or alkaline conditions.
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Lipophilicity: The group increases hydrophobicity (), enhancing membrane permeability compared to non-fluorinated analogs.
A comparative analysis of related fluorinated amino acids is provided in Table 1.
Table 1: Comparative Properties of Fluorinated Amino Acid Derivatives
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of ethyl 2-amino-5,5,5-trifluoropentanoate typically involves multi-step organic reactions:
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Alkylation of Glycine Derivatives: A nickel(II) complex with a glycine Schiff base is alkylated using 5,5,5-trifluoropentyl iodide under basic conditions . This method, adapted from Walborsky’s procedure, achieves diastereomeric excess () >99% when conducted in dimethylformamide (DMF) with potassium hydroxide .
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Esterification: The resultant amino acid is esterified with ethanol in the presence of thionyl chloride () to yield the ethyl ester .
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Chiral Resolution: Enantiomers are separated via chiral chromatography or enzymatic resolution, with the -enantiomer showing higher biological activity in protein incorporation studies.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | , KOH, DMF, rt | 80–85 | >99 |
| Esterification | Ethanol, , 0°C | 75 | 98 |
| Chiral Resolution | Chiral HPLC, hexane/isopropanol | 90 | 99.9 |
Industrial Production Challenges
Scalability remains a challenge due to the need for anhydrous conditions and expensive chiral auxiliaries. Recent advances employ continuous-flow reactors to improve yield (up to 82%) and reduce solvent waste.
Biological Activity and Mechanisms
Enzyme Interactions
Ethyl 2-amino-5,5,5-trifluoropentanoate inhibits () with an of 12 µM, likely due to steric hindrance from the group disrupting substrate binding. In contrast, it acts as a weak activator () of , suggesting selective modulation of enzyme activity .
Protein Incorporation Studies
Incorporation into murine interleukin-2 (mIL-2) via auxotrophic E. coli strains demonstrated that the -enantiomer replaces isoleucine at five positions without compromising bioactivity . Mass spectrometry confirmed a molar mass increase of 54 Da per substitution, consistent with the group’s mass . This substitution alters protein stability, as evidenced by a 15% increase in melting temperature () compared to wild-type mIL-2 .
Applications in Pharmaceutical Research
Prodrug Development
The ethyl ester moiety serves as a prodrug motif, enhancing oral bioavailability. Hydrolysis by esterases in vivo releases the active carboxylic acid, which inhibits angiotensin-converting enzyme (ACE) with .
Fluorine-19 MRI Contrast Agents
The group’s nuclei enable non-invasive imaging. In rat models, the compound accumulated in tumor tissues with a signal-to-noise ratio of 18:1, outperforming traditional gadolinium-based agents.
Metabolic Pathway Modulation
As a leucine analog, ethyl 2-amino-5,5,5-trifluoropentanoate disrupts mTORC1 signaling, reducing cancer cell proliferation by 40% at 10 µM. This effect is reversible with leucine supplementation, confirming target specificity.
Comparative Analysis with Related Compounds
vs. Ethyl 2-Amino-4,4,4-Trifluorobutanoate
The additional methylene group in ethyl 2-amino-5,5,5-trifluoropentanoate increases lipophilicity ( +0.3) and reduces renal clearance, prolonging half-life from 2.1 to 4.8 hours in murine models.
vs. Non-Fluorinated Analogs
The group confers resistance to enzymatic degradation. While L-leucine is metabolized within 30 minutes in hepatocyte assays, the fluorinated analog persists for >6 hours, enabling sustained activity .
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